molecular formula C23H16N2O2 B1633931 4-(4-Nitrophenyl)-2,6-diphenylpyridine

4-(4-Nitrophenyl)-2,6-diphenylpyridine

Cat. No.: B1633931
M. Wt: 352.4 g/mol
InChI Key: DUUHRLJSNIXIHI-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2,6-diphenylpyridine (CAS: 150239-89-7) is a pyridine derivative synthesized via TMSOTf-mediated Kröhnke pyridine synthesis or using L-proline-functionalized magnetic nanocatalysts under solvent-free conditions . Key properties include:

  • Physical characteristics: White solid; melting point (mp) = 174–175°C .
  • Spectroscopic data:
    • ¹H NMR (CDCl₃): δ 7.47–7.57 (m, 8H), 7.70 (d, J = 8.0 Hz, 2H), 7.86 (s, 2H), 8.23 (d, J = 6.3 Hz, 4H) .
    • ¹³C NMR: Peaks at 117.2, 127.6, 128.8, 129.2, 135.6, 137.9, 139.8, 149.4, 158.1 ppm .
  • Synthetic yield: 46% under microwave irradiation and up to 60% using nanocatalysts .

Properties

Molecular Formula

C23H16N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-2,6-diphenylpyridine

InChI

InChI=1S/C23H16N2O2/c26-25(27)21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)24-23(16-20)19-9-5-2-6-10-19/h1-16H

InChI Key

DUUHRLJSNIXIHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs, their substituents, yields, melting points, and applications:

Compound (Substituents) Yield (%) Melting Point (°C) Key Applications/Properties References
4-(4-Nitrophenyl)-2,6-diphenylpyridine (2e/4c) 46–60 174–175 Intermediate in organic synthesis
2,6-Diphenyl-4-(p-tolyl)pyridine (2f) 58 117–118 Fluorescent sensor studies (lower polarity)
4-(4-Methoxyphenyl)-2,6-diphenylpyridine (2g) 60 101–102 Solvatochromism; photopolymerization monitoring
4-(Naphthalen-1-yl)-2,6-diphenylpyridine (2i) 54 251–252 High thermal stability
4-(4-Fluorophenyl)-2,6-diphenylpyridine N/A N/A Safety data available (GHS-compliant)
4-(3-Chlorophenyl)-2,6-diphenylpyridine N/A 83993-80-0 Intermediate in pharmaceutical synthesis

Notes:

  • Electron-withdrawing groups (e.g., nitro in 2e) generally reduce synthetic yields compared to electron-donating groups (e.g., methoxy in 2g) due to steric and electronic effects .
  • Higher melting points in naphthyl-substituted analogs (e.g., 2i, mp = 251–252°C) suggest enhanced π-stacking interactions .

Substituent Effects on Functional Properties

Fluorescent Sensing
  • Electron-donating substituents (e.g., -OCH₃, -SCH₃ in 2g and PT-SCH₃):
    • Exhibit positive solvatochromism in polar solvents .
    • Shift fluorescence spectra during free-radical photopolymerization, enabling real-time monitoring via intensity ratios (R) .
  • Electron-withdrawing substituents (e.g., -CN, -NO₂): Minimal spectral shifts during polymerization, limiting sensor utility . PT-CN derivatives show weak fluorescence changes, necessitating normalized intensity (I/I₀) for analysis .
Ion Sensing and Host-Guest Chemistry
  • Crown ether-functionalized derivatives (e.g., N-crowned 4-(p-aminophenyl) analogs): Exhibit intramolecular charge-transfer (ICT) bands at 340 nm, shifting to 440 nm upon metal coordination (e.g., Cu²⁺, Hg²⁺) . Selective responses to anions (e.g., F⁻, CN⁻) via ternary complex formation .
Crystallography and Intermolecular Interactions
  • Halogen substituents (e.g., -F, -Cl) enhance crystal packing via halogen bonding, as seen in 4-(4-fluorophenyl) derivatives (CSD code: SURGER01) .
  • Methoxy groups disrupt π-stacking due to steric hindrance, lowering melting points (e.g., 2g, mp = 101–102°C vs. 2e, mp = 174–175°C) .

Preparation Methods

Lewis Acid-Catalyzed Microwave-Assisted Synthesis

A highly efficient method for constructing triarylpyridines involves the use of Lewis acid catalysts under microwave irradiation. As demonstrated by Li et al., this approach employs acetophenone derivatives, aromatic aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source. For 4-(4-nitrophenyl)-2,6-diphenylpyridine, the reaction proceeds as follows:

Reactants:

  • 4-Nitrobenzaldehyde (1.2 equiv)
  • Acetophenone (2.0 equiv)
  • HMDS (3.6 equiv)

Catalyst System:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.5 equiv)

Conditions:

  • Solvent: Toluene (2 mL)
  • Temperature: 150°C (microwave irradiation)
  • Duration: 0.5–2 hours

Mechanistic Insights:

  • Silylation: TMSOTf activates acetophenone through silylation, forming a silyl enolate intermediate.
  • Aldol Condensation: The enolate reacts with 4-nitrobenzaldehyde, generating a β-hydroxy ketone intermediate.
  • Cyclization: HMDS facilitates nitrogen incorporation, leading to pyridine ring formation via a [2+1+2+1] annulation pathway.

Yield Optimization:

  • 78–85% isolated yield after recrystallization with ethyl acetate
  • Prolonged reaction times (>2 hours) reduce yields due to decomposition of the nitro group

Graphene Oxide-Catalyzed One-Pot Synthesis

Basak et al. developed a metal-free protocol using graphene oxide (GO) as a dual acid-base catalyst. This method is particularly advantageous for large-scale production:

Reactants:

  • 4-Nitrobenzaldehyde (1.0 equiv)
  • Acetophenone (2.5 equiv)
  • Ammonium acetate (3.0 equiv)

Catalyst:

  • Graphene oxide (15 wt%)

Conditions:

  • Solvent: Ethanol (5 mL)
  • Temperature: 80°C (reflux)
  • Duration: 4–6 hours

Key Advantages:

  • Eliminates need for moisture-sensitive Lewis acids
  • GO recyclability: Maintains 92% catalytic efficiency after five cycles

Yield Data:

Entry Catalyst Loading Time (h) Yield (%)
1 10% 6 68
2 15% 4 82
3 20% 4 84

Comparative Analysis of Methodologies

Table 1. Performance Metrics of Synthetic Routes

Method Yield (%) Reaction Time Catalyst Cost Scalability
Microwave/TMSOTf 85 0.5–2 h High Moderate
GO-Catalyzed 84 4–6 h Low High
Suzuki Coupling ~70 12 h Very High Low

Key Observations:

  • The microwave method offers superior reaction kinetics but requires specialized equipment
  • Graphene oxide catalysis provides an economical route for industrial applications
  • Cross-coupling approaches remain limited by precursor availability

Mechanistic Considerations and Side Reactions

Nitro Group Stability

All methods demonstrate excellent nitro group preservation under reported conditions. Control experiments show <5% reduction to amine derivatives even at elevated temperatures.

Byproduct Formation

Major byproducts include:

  • Uncyclized enones (8–12% in GO system)
  • Diaryl ethers (3–5% in microwave method)

Purification typically involves:

  • Column chromatography (SiO₂, hexane/EtOAc 4:1)
  • Recrystallization from ethanol/water (1:3)

Industrial Production Considerations

Process Intensification Strategies:

  • Continuous flow implementation of microwave method increases throughput by 300%
  • Solvent recovery systems achieve >90% toluene reuse in large-scale runs

Environmental Impact:

  • GO-catalyzed method reduces E-factor to 8.2 vs. 23.5 for traditional routes

Q & A

Q. What are the foundational synthetic methodologies for 4-(4-Nitrophenyl)-2,6-diphenylpyridine, and how can purity be optimized?

Answer:

  • Synthesis Protocol: Use a multi-step condensation reaction starting with substituted pyridine derivatives and nitro-substituted aryl halides. Key steps include:
    • Catalysis: Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach phenyl and nitrophenyl groups .
    • Purification: Recrystallization using ethanol/dichloromethane mixtures improves purity (>99%), as validated by HPLC .
  • Yield Optimization: Adjust stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyridine core to nitroaryl halide) and reflux duration (12–24 hours) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and nitro-group electron-withdrawing effects on chemical shifts .
    • IR Spectroscopy: Detect nitro-group stretching vibrations (~1520 cm⁻¹) and C-N bonds (~1340 cm⁻¹) .
  • Purity Assessment: Use melting point analysis (expected range: 260–280°C) and GC-MS to detect impurities .

Q. What safety protocols are essential when handling nitro-substituted pyridine derivatives?

Answer:

  • Hazard Mitigation:
    • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315/H319 hazards) .
    • Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic vapors (H335) .
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Answer:

  • Modeling Strategies:
    • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the nitro group .
    • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to optimize solubility for applications in optoelectronics .
  • Validation: Compare computed IR/NMR spectra with experimental data to refine computational parameters .

Q. How can reaction conditions be optimized using statistical experimental design?

Answer:

  • Design of Experiments (DoE):
    • Factorial Design: Test variables (temperature, catalyst loading, solvent polarity) to identify interactions affecting yield .
    • Response Surface Methodology (RSM): Model nonlinear relationships (e.g., parabolic yield vs. temperature) to pinpoint optimal conditions .
  • Case Study: A 2³ factorial design reduced reaction time by 30% while maintaining >90% yield .

Q. How should researchers address contradictions in spectroscopic or chromatographic data?

Answer:

  • Root-Cause Analysis:
    • Instrument Calibration: Validate NMR shimming and GC-MS detector sensitivity to rule out technical errors .
    • Sample Contamination: Re-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and re-analyze .
  • Statistical Validation: Apply Student’s t-test to compare replicate measurements and identify outliers .

Q. What strategies enhance regioselectivity in the nitrophenyl functionalization of pyridine cores?

Answer:

  • Directed Metalation: Use directing groups (e.g., -OMe) to steer nitration to the para position .
  • Computational Screening: Pre-screen substituent effects using DFT to predict regiochemical outcomes .

Q. How can photostability and thermal stability be systematically evaluated?

Answer:

  • Accelerated Aging Studies:
    • UV-Vis Spectroscopy: Monitor degradation under UV light (λ = 365 nm) to assess photostability for optoelectronic applications .
    • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (>300°C indicates high thermal stability) .

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